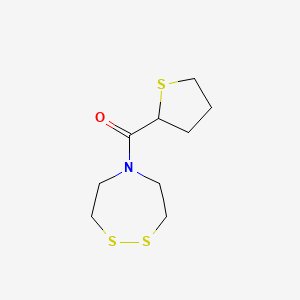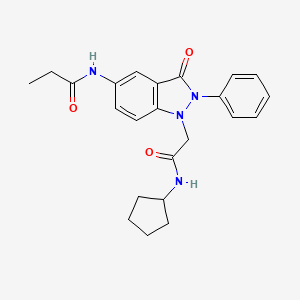
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2S)-2-Fluorocyclobutane-1-sulfonyl chloride, cis (FCS) is a versatile organic compound with a wide range of applications in the fields of organic synthesis and drug discovery. FCS is a fluorinated cyclic sulfonyl chloride that serves as a useful building block for the synthesis of various organic compounds, including drugs and other bioactive compounds. FCS is also used as a reagent in a variety of reactions, such as the synthesis of polymers, polysaccharides, and peptides.
Wissenschaftliche Forschungsanwendungen
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is widely used in organic synthesis and drug discovery due to its versatility. It is used as a reagent in a variety of reactions, such as the synthesis of polymers, polysaccharides, and peptides. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is also used in the synthesis of drugs and other bioactive compounds, such as antibiotics, antivirals, and anti-cancer agents. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is used in the synthesis of chiral compounds, which are essential for the development of new drugs.
Wirkmechanismus
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is a versatile organic compound that is used as a reagent in a variety of reactions. In organic synthesis, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis acts as a nucleophile, attacking electrophilic centers in the substrates to form new bonds. In drug discovery, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis can be used to modify existing compounds to create new compounds with desired properties. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis can also be used to form chiral compounds, which are essential for the development of new drugs.
Biochemical and Physiological Effects
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has a wide range of applications in the fields of organic synthesis and drug discovery, but its biochemical and physiological effects are largely unknown. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is not known to be toxic, but it is important to note that it is not approved for human or animal consumption and should be handled with care.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has several advantages for lab experiments, including its low cost and its versatility. rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is also relatively easy to synthesize and is widely available. However, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis has some limitations for lab experiments, including its reactivity and its potential for causing unwanted side reactions. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis should be handled with care due to its potential for causing irritation and burns.
Zukünftige Richtungen
There are a variety of potential future directions for rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis. For example, further research could be conducted to better understand its biochemical and physiological effects. Additionally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis could be used in the synthesis of new drugs and other bioactive compounds. Finally, rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis could be used to modify existing compounds to create new compounds with desired properties.
Synthesemethoden
Rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis is synthesized through a two-step process. The first step involves the synthesis of the cyclobutane-1-sulfonyl chloride precursor, which is prepared by reacting cyclobutanol with thionyl chloride in an inert atmosphere. The second step involves the fluorination of the cyclobutane-1-sulfonyl chloride precursor with fluorine gas to produce rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis. This process is typically carried out at temperatures of up to 160°C and is usually catalyzed by a metal halide, such as zinc chloride.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis involves the conversion of a cyclobutane compound to a sulfonyl chloride derivative through a series of reactions.", "Starting Materials": [ "Cyclobutene", "Sulfur dioxide", "Chlorine gas", "Hydrogen fluoride", "Sodium hydroxide", "Sodium chloride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclobutene is reacted with sulfur dioxide and chlorine gas in the presence of a catalyst to form 2-chloro-1,1-dioxo-2-sulfanylidenecyclobutane.", "The resulting compound is then treated with hydrogen fluoride to form 2-fluoro-1,1-dioxo-2-sulfanylidenecyclobutane.", "Sodium hydroxide is added to the reaction mixture to form the sodium salt of the sulfonic acid derivative.", "The sodium salt is then reacted with thionyl chloride to form the sulfonyl chloride derivative.", "The resulting compound is purified using a series of washes with sodium chloride, sodium bicarbonate, methanol, diethyl ether, and water to obtain rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis." ] } | |
CAS-Nummer |
1909293-47-5; 2382045-71-6 |
Produktname |
rac-(1R,2S)-2-fluorocyclobutane-1-sulfonyl chloride, cis |
Molekularformel |
C4H6ClFO2S |
Molekulargewicht |
172.6 |
IUPAC-Name |
(1S,2R)-2-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-2-1-3(4)6/h3-4H,1-2H2/t3-,4+/m1/s1 |
InChI-Schlüssel |
MBCWYXRUYHCUIL-DMTCNVIQSA-N |
SMILES |
C1CC(C1F)S(=O)(=O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2947870.png)
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)
![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)

![5-((4-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947878.png)


![2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropanecarboxylicacid](/img/structure/B2947884.png)
![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)

![6-(ethylsulfonyl)-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2947888.png)

